Kinase Binding Selectivity: Bromine Substitution Shifts Target Engagement Profile Relative to Chlorine Analog
In a direct head-to-head competition binding assay against a panel of kinases, the bromo-substituted quinoline derivative (10, with Br at R group) exhibited a Kd of 1.9 nM for GAK (cyclin G-associated kinase), representing a 3.5-fold improvement in binding affinity over the corresponding chloro-substituted analog (Kd = 6.7 nM) [1]. This differential binding is attributed to the enhanced polarizability and halogen bonding capacity of bromine compared to chlorine at this position.
| Evidence Dimension | Kinase binding affinity (Kd) for GAK |
|---|---|
| Target Compound Data | Kd = 1.9 nM (compound 10, Br-substituted quinoline) |
| Comparator Or Baseline | Kd = 6.7 nM (compound 10 analog with Cl substitution) |
| Quantified Difference | 3.5-fold lower Kd (improved binding affinity) |
| Conditions | Competition binding assay (DiscoverX, n = 2) |
Why This Matters
For kinase-targeted drug discovery, the 3.5-fold improved binding affinity directly impacts compound progression criteria and validates procurement of the bromo-substituted scaffold over the chloro analog.
- [1] Table 2. Kinase binding of halogenated quinolines. PMC Article. 2019. View Source
